6-Methyl-2,3,4,5-tetrahydropyridine
Description
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGMTCROJYGHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163302 | |
| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-92-6 | |
| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,4,5-tetrahydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 6-Methyl-2,3,4,5-tetrahydropyridine involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Partial reduction of pyridinium salts can yield tetrahydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: This compound N-oxide.
Reduction: 1-Methyl-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 6-MTHP exhibits neuroprotective properties by mitigating neuronal damage caused by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms. The ability of 6-MTHP to cross the blood-brain barrier enhances its potential as a neuroprotective agent against neurodegenerative diseases .
Anti-inflammatory Activity
6-MTHP has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce inflammation in various disease models, highlighting its potential as a therapeutic agent in inflammatory conditions .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance its antimicrobial efficacy .
Dopamine Receptor Modulation
6-MTHP acts on neurotransmitter receptors, potentially serving as an agonist or antagonist at dopamine receptors. This property is particularly relevant in the context of treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where modulation of dopaminergic signaling is crucial .
Enzyme Inhibition
The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme important in the treatment of Alzheimer's disease. By inhibiting AChE, 6-MTHP may enhance cholinergic neurotransmission, thereby improving cognitive function in affected individuals .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of 6-MTHP:
- Neuroprotection Against MPTP : A study demonstrated that administration of 6-MTHP significantly reduced neuronal loss in animal models exposed to MPTP toxicity.
- Anti-inflammatory Mechanisms : In vitro studies showed that 6-MTHP inhibited TNFα production in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research indicated that derivatives of 6-MTHP exhibited promising activity against bacterial strains resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine involves its interaction with molecular targets and pathways in the body. For instance, its neurotoxic effects are mediated through its conversion to toxic metabolites that affect dopaminergic neurons . The compound crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) to form toxic cations that interfere with mitochondrial function, leading to cell death .
Comparison with Similar Compounds
Data Tables
Table 1: Antifungal Activity of 6-Alkyl-2,3,4,5-tetrahydropyridines
| Compound | Alkyl Chain Length | Antifungal Activity (IC₅₀, μg/mL) |
|---|---|---|
| 5a | C12 | >64 |
| 5c | C14 | 32 |
| 5e | C16 | 8 |
| 5f | C17 | 4 |
Table 2: Key Properties of Selected Analogs
| Compound | Substituent | Key Property | Application/Effect |
|---|---|---|---|
| 6-Methyl-2,3,4,5-THP | Methyl (C1) | Nitrone precursor | Synthetic intermediate |
| 6-Acetyl-2,3,4,5-THP | Acetyl | Odor threshold <0.06 ng/L | Food flavoring |
| MPTP | 1-Methyl-4-phenyl | Neurotoxin (IC₅₀ <1 μM) | Parkinson’s disease model |
| 6-Hexadecyl-2,3,4,5-THP (5e) | C16 alkyl | Antifungal (IC₅₀ =8 μg/mL) | Antimicrobial agent |
Biological Activity
6-Methyl-2,3,4,5-tetrahydropyridine (6-MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 6-MTHP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
6-MTHP is a saturated nitrogen-containing heterocycle that belongs to the tetrahydropyridine family. Its structure allows for various interactions with biological targets, making it a candidate for drug development. The compound has been investigated for its roles in neuroprotection, anti-inflammatory effects, and as an antimicrobial agent.
The biological activity of 6-MTHP is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : 6-MTHP may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission and neuroprotection.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is vital in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : 6-MTHP exhibits antioxidant properties that can mitigate oxidative stress in cells.
Neuroprotective Effects
Research indicates that 6-MTHP can protect neuronal cells from damage induced by toxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinsonian symptoms. The compound's ability to cross the blood-brain barrier enhances its neuroprotective potential .
Anti-inflammatory Activity
Studies have demonstrated that 6-MTHP possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models of disease. For instance, compounds derived from tetrahydropyridines have shown significant inhibition of lipopolysaccharide-induced TNFα production .
Antimicrobial Properties
6-MTHP and its derivatives have been evaluated for antimicrobial activity against various pathogens. Some studies report promising results against bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications at the C-6 position can enhance antimicrobial efficacy.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-MTHP, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Methyl-4-phenyl-2,3,4,5-tetrahydropyridine | Neurotoxic | Metabolized to MPP+, leading to neurodegeneration. |
| 6-Methoxy-2,3,4,5-tetrahydropyridine | Moderate anti-inflammatory | Lacks the methyl group at position C-6 which alters its activity profile. |
Q & A
Q. What are the optimal synthetic routes for 6-methyl-2,3,4,5-tetrahydropyridine and its derivatives in laboratory settings?
Q. How can researchers detect and quantify this compound in complex matrices (e.g., biological or food samples)?
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Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile forms, HPLC-UV (λ = 254 nm) or LC-MS/MS with electrospray ionization (ESI+) provides sensitivity down to 0.1 ppm. Sample preparation often involves liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 columns .
-
Example Workflow :
Extraction : LLE with CH₂Cl₂ (3 × 10 mL).
Derivatization : Trimethylsilylation for GC-MS analysis.
Quantification : Internal standard calibration with deuterated analogs.
Advanced Research Questions
Q. What structural modifications of this compound influence its neurotoxic potential, and how can this be experimentally validated?
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Methodological Answer : Structural analogs of MPTP (e.g., 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) are studied for neurotoxicity. Replace the methyl group with bulkier substituents (e.g., ethyl, propyl) to assess steric effects on monoamine oxidase (MAO) activation. In vitro assays using SH-SY5Y neuronal cells and in vivo microdialysis in rodent models measure dopamine depletion and reactive oxygen species (ROS) generation .
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Key Findings :
Q. How does this compound N-oxide participate in enantioselective cycloaddition reactions?
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Methodological Answer : The N-oxide acts as a dienophile in [4+2] cycloadditions with vinyl ethers. For example, enantioselective synthesis of 2-(N-benzylpiperidin-2-yl)ethanol was achieved using (R)-2,2-dimethyl-1-phenylpropyl vinyl ether under mild conditions (0°C, 24h). Chiral HPLC confirmed >95% enantiomeric excess (ee). Catalytic asymmetric approaches using Lewis acids (e.g., Mg(OTf)₂) are under investigation .
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Reaction Scheme :
6-Methyl-THP N-oxide + Vinyl Ether → Cycloadduct → Reduction (LiAlH₄) → Chiral Alcohol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
